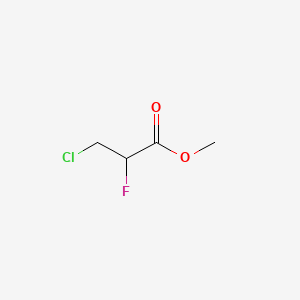
1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Beschreibung
The compound "1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry for drug development.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the functionalization reactions of pyrazole carboxylic acids and their acid chlorides with different nucleophiles, such as amines, have been reported to yield a variety of substituted pyrazoles. In one study, 1H-pyrazole-3-carboxylic acid was converted into its corresponding carboxamide via reaction with 2,3-diaminopyridine, showcasing the versatility of pyrazole chemistry in functional group transformations . Another approach involves the palladium-catalyzed arylation of unactivated β-C(sp3)-H bonds using a pyrazole derivative as a directing group, which demonstrates the potential for C-H activation strategies in the synthesis of pyrazole compounds .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. For example, the infrared spectrum, structural and optical properties of a pyrazole aldehyde were investigated both experimentally and theoretically, revealing insights into the vibrational frequencies and molecular geometry . Similarly, the crystal structures of pyrazole carboxamide and carbothioamide derivatives were determined using single crystal X-ray diffraction, supported by IR, NMR, and mass spectral data .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions, leading to the formation of diverse compounds. Reactions with aminophenols, for instance, yield N-(hydroxyphenyl)-pyrazole carboxamides, while reactions with hydroxylamines and carbazates produce novel N-substituted pyrazole carboxamides and carbohydrazides . These reactions highlight the reactivity of the pyrazole ring and its utility in generating compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of fluorine atoms and other substituents can affect the compound's electron distribution, stability, and reactivity. For example, the negative electrostatic potential regions in a pyrazole derivative were found to be localized over the carbonyl group and substituted phenyl ring, indicating potential sites for electrophilic attack . Additionally, the nonlinear optical properties of certain pyrazole derivatives have been attributed to small energy gaps between their frontier molecular orbitals .
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)-5-(4-fluorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2O2/c17-10-3-1-9(2-4-10)13-8-15(16(22)23)21(20-13)14-6-5-11(18)7-12(14)19/h1-8H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEZTRFTBJCPNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=C2)C(=O)O)C3=C(C=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393124 | |
| Record name | 2-(2,4-difluorophenyl)-5-(4-fluorophenyl)pyrazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
618102-77-5 | |
| Record name | 1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618102-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-difluorophenyl)-5-(4-fluorophenyl)pyrazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 2-[2-(2-methoxy-2-oxoethoxy)ethoxy]acetate](/img/structure/B3031603.png)


![Methyl 5-[1-[(allyloxy)imino]butyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, sodium salt](/img/structure/B3031609.png)




